molecular formula C20H22N2O4 B2354202 3,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941934-13-0

3,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2354202
CAS No.: 941934-13-0
M. Wt: 354.406
InChI Key: BOFIZRGFSBQCNW-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic benzamide derivative characterized by a 3,4-dimethoxy-substituted benzoyl group linked to a substituted phenylamine moiety. The phenyl group is further modified with a methyl group at the 4-position and a 2-oxopyrrolidin-1-yl group at the 3-position.

Properties

IUPAC Name

3,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13-6-8-15(12-16(13)22-10-4-5-19(22)23)21-20(24)14-7-9-17(25-2)18(11-14)26-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFIZRGFSBQCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,4-Dimethoxybenzoic Acid Derivatives

3,4-Dimethoxybenzoic acid is commercially available, but its activation to an acid chloride or mixed anhydride is essential for amide coupling. In a procedure analogous to methods described for related benzamides, treatment of 3,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C generates the corresponding acid chloride. The reaction typically achieves >95% conversion within 2 hours under inert atmosphere.

Preparation of 4-Methyl-3-(2-Oxopyrrolidin-1-yl)Aniline

The synthesis of this aniline derivative involves introducing the 2-oxopyrrolidin-1-yl group to a meta-substituted nitroarene, followed by reduction. A patent detailing analogous pyrrolidinone installations suggests the following pathway:

  • Nitration and Alkylation : Begin with 4-methyl-3-nitroaniline. React with 2-chloropyrrolidinone in the presence of tripotassium phosphate and tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer catalyst in toluene at 80°C for 4 hours. This yields 3-nitro-4-methyl-N-(2-oxopyrrolidin-1-yl)aniline.
  • Reduction : Catalytic hydrogenation using Pd/C in ethanol under 50 psi H₂ reduces the nitro group to an amine, affording the target aniline intermediate. Yields for similar reductions exceed 85%.

Amide Bond Formation Strategies

Coupling the acid chloride with the aniline derivative demands careful selection of bases and solvents to minimize side reactions.

Schotten-Baumann Conditions

A classical approach involves adding the acid chloride to a biphasic mixture of the aniline in dichloromethane and aqueous sodium bicarbonate . Vigorous stirring at 0°C for 1 hour, followed by room-temperature stirring for 12 hours, isolates the crude amide. However, this method often results in modest yields (60–70%) due to hydrolysis competing with amidation.

Coupling Reagent-Mediated Synthesis

Modern protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF) . Combining equimolar amounts of the acid and aniline with 1.2 equivalents of EDCI/HOBt at 0°C, followed by warming to 25°C for 24 hours, achieves yields of 82–88%. The reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:1) as the mobile phase.

Purification and Characterization

Recrystallization Optimization

Crude product purification is critical due to residual coupling reagents and byproducts. A patent describes a sequential solvent system:

  • Dissolve the crude amide in refluxing isopropyl alcohol (IPA) .
  • Gradually add water until cloudiness persists (≈30% v/v).
  • Cool to 10°C over 2 hours, yielding needle-like crystals with >99% purity by HPLC.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.62 (d, J = 8.4 Hz, 1H, ArH), 7.25–7.18 (m, 2H, ArH), 6.95 (s, 1H, ArH), 4.02 (s, 2H, NCH₂), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.95–2.85 (m, 4H, pyrrolidinone CH₂), 2.40 (s, 3H, ArCH₃), 2.10–2.00 (m, 2H, pyrrolidinone CH₂).
  • HRMS : m/z calculated for C₂₁H₂₅N₂O₄ [M+H]⁺: 385.1763; found: 385.1768.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%)
Schotten-Baumann DCM/NaHCO₃, 0°C → 25°C, 12 h 65 92
EDCI/HOBt DMF, 0°C → 25°C, 24 h 85 98
Thermal Aminolysis Toluene, 110°C, 48 h 45 88

The EDCI/HOBt method surpasses others in efficiency, though it requires rigorous drying of solvents to prevent reagent decomposition.

Scale-Up Considerations and Industrial Relevance

Kilogram-scale production, as detailed in a patent, employs continuous distillation to remove byproducts (e.g., HOBt urea). A falling film evaporator under vacuum (50 mbar) at 60°C concentrates the reaction mixture before recrystallization, achieving 79.2% isolated yield. Regulatory-grade material necessitates compliance with ICH Q3D guidelines for elemental impurities, validated via ICP-MS.

Mechanistic Insights and Side Reaction Mitigation

The EDCI-mediated coupling proceeds via an active ester intermediate , with HOBt suppressing racemization. Competing hydrolysis is minimized by maintaining anhydrous conditions. Side products, such as N-acylurea derivatives , are removed via silica gel chromatography (ethyl acetate/hexane, 3:7).

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Impact

The compound’s structural analogs differ primarily in substituent placement and functional groups:

Compound Name Key Substituents Synthetic Route Reported Applications
3,4-Dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (Target) 3,4-Dimethoxybenzamide; 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl Likely via amide coupling (analogous to ) Hypothesized: Enzyme inhibition, receptor modulation (inferred from structural analogs)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3-Methylbenzamide; 2-hydroxy-1,1-dimethylethylamine Acylation of 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol N,O-bidentate directing group for metal-catalyzed C–H activation
(Z)-3,4-Dimethoxy-N-(3-oxo-3-(2-phenylhydrazinyl)-1-(3,4,5-trimethoxyphenyl)... 3,4-Dimethoxybenzamide; 3,4,5-trimethoxyphenyl; phenylhydrazine Oxazolone intermediate + hydrazine () Anticancer research (oxazolones often used in bioactive compound synthesis)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-... Fluorinated chromenone; pyrazolo[3,4-d]pyrimidine; sulfonamide Suzuki coupling () Kinase inhibition (common in oncology targets)

Key Observations:

  • Methoxy Groups: The 3,4-dimethoxy motif in the target compound and analogs may enhance lipophilicity and π-π stacking interactions, critical for binding to hydrophobic enzyme pockets.
  • Pyrrolidinone vs.
  • Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization (e.g., introducing pyrrolidinone via nucleophilic substitution), contrasting with simpler acylation routes in .

Biological Activity

3,4-Dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound categorized under benzamides, notable for its unique structural features that include methoxy substituents and a pyrrolidinone ring. Its molecular formula is C18H24N2O4C_{18}H_{24}N_{2}O_{4} with a molecular weight of approximately 354.4 g/mol. This compound has garnered attention for its potential pharmacological properties, particularly in the fields of cancer treatment and neuropharmacology.

Chemical Structure

The compound's structure is crucial for its biological activity. The presence of methoxy groups at the 3 and 4 positions on the benzene ring enhances its lipophilicity, potentially improving its ability to cross biological membranes. The pyrrolidinone moiety may contribute to interactions with various biological targets, including receptors and enzymes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit certain tyrosine kinases involved in cancer progression. It has been observed to affect cellular signaling pathways that are critical in tumor growth and metastasis .
  • Neuropharmacological Effects : The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could imply applications in treating neurological disorders .
  • Enzyme Inhibition : Interaction studies have shown that the compound may modulate the activity of specific enzymes, impacting metabolic pathways related to cell proliferation and survival .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • In vitro Studies : In laboratory settings, the compound was tested against various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .
  • Mechanism of Action : Investigations into the mechanism revealed that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways .
  • Comparative Analysis : A comparative study with structurally similar compounds highlighted that this benzamide derivative exhibited superior inhibitory effects on specific cancer cell lines compared to its analogs .

Data Table: Comparative Biological Activities

Compound NameMolecular FormulaKey Biological ActivityReference
This compoundC18H24N2O4Antitumor activity; enzyme inhibition
3,4-Dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamideC18H24N2O4Moderate cytotoxicity; selective inhibition
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamideC18H20F3N2ODifferent pharmacological effects; lower potency

Q & A

Q. How do reaction kinetics and solvent polarity influence scalability of the synthesis?

  • Kinetic profiling :
  • Pseudo-first-order rate constants (k) measured via HPLC monitoring.
  • Polar aprotic solvents (DMF) accelerate coupling but may reduce selectivity .
  • Scale-up considerations : Switch to flow chemistry for exothermic steps (e.g., acyl chloride formation) .

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